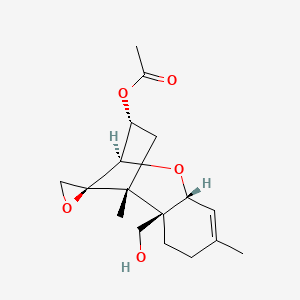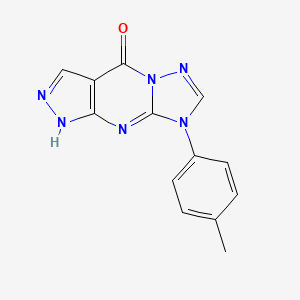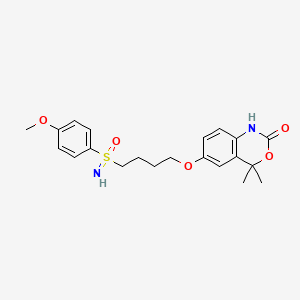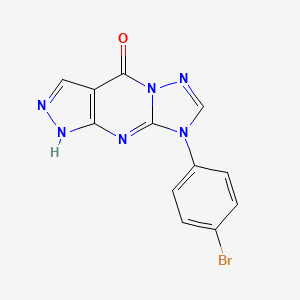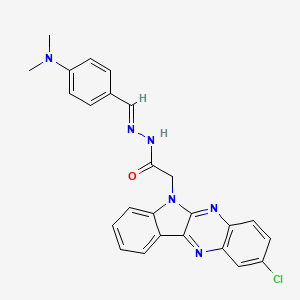
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide is a complex organic compound belonging to the indoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide typically involves multiple steps. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid such as acetic acid or hydrochloric acid . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, acetic acid, and hydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields . Catalysts such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be employed to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide involves DNA intercalation. This compound inserts itself between DNA base pairs, stabilizing the DNA duplex and inhibiting the activity of enzymes such as topoisomerase II . This leads to the disruption of DNA replication and transcription, which is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity.
B-220: Another indoloquinoxaline derivative with significant antiviral activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (4-(dimethylamino)benzylene)hydrazide is unique due to its specific functional groups, which enhance its DNA intercalating ability and provide additional sites for further chemical modifications . This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
109322-02-3 |
|---|---|
Molecular Formula |
C25H21ClN6O |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClN6O/c1-31(2)18-10-7-16(8-11-18)14-27-30-23(33)15-32-22-6-4-3-5-19(22)24-25(32)29-20-12-9-17(26)13-21(20)28-24/h3-14H,15H2,1-2H3,(H,30,33)/b27-14+ |
InChI Key |
VAQUDEAPTVFXET-MZJWZYIUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)

